2-amino-6-(methoxycarbonyl)pyridine-3-carboxylicacid
Description
2-Amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid is a pyridine derivative characterized by a methoxycarbonyl (-COOCH₃) group at the 6-position and an amino (-NH₂) group at the 2-position. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for developing heterocyclic drug candidates. Its structural features enable diverse reactivity, including ester hydrolysis, nucleophilic substitution, and coordination chemistry, making it valuable for medicinal chemistry and material science applications [1] [3].
Properties
IUPAC Name |
2-amino-6-methoxycarbonylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(13)5-3-2-4(7(11)12)6(9)10-5/h2-3H,1H3,(H2,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZRNDBRDZYKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization and Challenges
-
Reagents : Thionyl chloride (acyl chloride formation), triethylamine (base), dichloromethane (solvent).
-
Challenges : Competing side reactions at the pyridine nitrogen require inert conditions (N₂ atmosphere).
Nucleophilic Substitution Strategies
Nucleophilic substitution at halogenated pyridine precursors offers precise control over substituent placement. J-stage research highlights the synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine via sequential substitutions. By replacing trifluoromethyl with carboxylic acid and adjusting nucleophiles, this method can be adapted for the target compound:
Palladium-Catalyzed Carbonylation
Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) enable carbonylation of aryl chlorides with CO and methanol, directly forming methoxycarbonyl groups. For 2-amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid:
Multi-Stage Functionalization from Furfural
A patent by Swiss researchers outlines a furfural-based route to 2-amino-3-hydroxypyridines, which can be modified for carboxylation. Key steps include:
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Chlorination : Furfural reacts with Cl₂ to form dichloro intermediates.
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Sulfamic Acid Treatment : Generates imino-sulfonic acid intermediates.
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Hydrolysis : Yields 2-amino-3-hydroxypyridine, followed by oxidation to introduce carboxylic acid.
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Esterification : Methanol and DCC mediate methoxycarbonyl installation at position 6.
Limitations and Adaptations
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Regioselectivity : Directing effects of hydroxyl and amino groups complicate position 6 functionalization.
Spectroscopic Characterization and Inductive Effects
Structural validation via FT-IR, NMR, and UV-vis confirms successful synthesis. Key observations include:
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N-H Stretching : 3300–3400 cm⁻¹ (FT-IR), influenced by methyl proximity.
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¹³C NMR : Carboxylic acid carbonyl at δ 170–175 ppm; methoxycarbonyl at δ 165–168 ppm.
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Inductive Effects : Electron-withdrawing groups (e.g., carboxylic acid) deshield adjacent protons, shifting NMR signals downfield.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as a precursor in drug development. Its structural properties allow for modifications that can lead to novel pharmaceutical agents. For instance, it may serve as a building block for synthesizing compounds with antimicrobial and anticancer properties .
Organic Synthesis
2-Amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid is utilized as a key intermediate in organic synthesis. It can undergo various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The carboxylic acid group can be reduced to alcohol derivatives.
- Substitution : The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Biological Activities
Research indicates that this compound exhibits potential biological activities. Studies have focused on its antimicrobial and anticancer effects, making it a candidate for further exploration in therapeutic applications.
Case Study 1: Drug Development
A study examined the synthesis of derivatives of 2-amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid that demonstrated enhanced activity against specific cancer cell lines. The modifications involved altering the methoxycarbonyl group to improve solubility and bioavailability, resulting in compounds with promising anticancer properties.
Case Study 2: Antimicrobial Properties
Another research effort investigated the antimicrobial efficacy of synthesized derivatives against various bacterial strains. The results indicated that certain modifications to the core structure significantly increased antibacterial activity, suggesting potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl and carboxylic acid groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The 6-position substituent and the presence of additional functional groups significantly influence the physicochemical and biological properties of pyridinecarboxylic acid derivatives. Below is a detailed comparison:
Table 1: Structural Comparison of Key Analogs
| Compound Name | 6-Position Substituent | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 2-Amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid | -COOCH₃ (methoxycarbonyl) | C₈H₈N₂O₄ | 196.16 g/mol | Ester group for prodrug applications |
| 2-Amino-6-methylpyridine-3-carboxylic acid (3b) [1] | -CH₃ (methyl) | C₇H₈N₂O₂ | 152.15 g/mol | Enhanced lipophilicity |
| 2-Amino-6-(tert-butoxycarbonyl)pyridine-3-carboxylic acid (3c) [1] | -COOC(CH₃)₃ (tert-Boc) | C₁₁H₁₆N₂O₄ | 240.26 g/mol | Bulky protecting group for amine |
| 2-Amino-6-(trifluoromethyl)nicotinic acid [15] | -CF₃ (trifluoromethyl) | C₇H₅F₃N₂O₂ | 206.12 g/mol | Electron-withdrawing, metabolic stability |
| 2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid [9] | -Cl (chloro) | C₈H₆ClNO₄ | 215.59 g/mol | Halogen substituent for cross-coupling |
Key Observations :
- Methoxycarbonyl vs.
- tert-Boc Protection (3c) : The tert-butoxycarbonyl group in 3c is a temporary protecting group for amines, enabling selective synthesis of complex molecules [1].
- Trifluoromethyl ([15]) : The -CF₃ group improves metabolic stability and electron-deficient character, beneficial in agrochemicals and CNS drugs.
- Chloro Substituent ([9]) : Chlorine enhances electrophilicity, facilitating Suzuki-Miyaura coupling reactions in material science.
Insights :
- Base Hydrolysis : Methoxycarbonyl derivatives (e.g., the target compound) often undergo hydrolysis with strong bases like KOH, whereas tert-Boc-protected analogs require milder conditions [1] [3].
- Protection Strategies : The tert-Boc group in 3c necessitates anhydrous conditions and catalysts like DMAP, contrasting with the straightforward hydrolysis of methyl esters [1].
Table 3: Property Comparison
| Compound | Melting Point (°C) | Solubility | Stability/Storage | Biological Activity |
|---|---|---|---|---|
| 2-Amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid | Not reported | Moderate in water | Stable at RT | Intermediate in anti-inflammatory agents [11] |
| 2-Amino-6-(trifluoromethyl)nicotinic acid [15] | Not determined | Low aqueous | 2–8°C, protect from light | Herbicidal applications [6] |
| 2-Chloro-6-(methoxycarbonyl)pyridine-3-carboxylic acid [9] | — | Organic solvents | Sensitive to moisture | Cross-coupling reactions |
Highlights :
Biological Activity
2-Amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid, also known as pyridine-3-carboxylic acid derivative, is a compound that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid is . The compound features a pyridine ring with carboxylic and methoxycarbonyl substituents, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2-amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid demonstrates activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of 2-Amino-6-(Methoxycarbonyl)pyridine-3-carboxylic Acid
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways.
Table 2: Anticancer Activity of 2-Amino-6-(Methoxycarbonyl)pyridine-3-carboxylic Acid
The biological activity of 2-amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid can be attributed to its interaction with specific molecular targets. For example, it may inhibit enzymes involved in metabolic processes or act on receptors that regulate cell growth and proliferation.
Enzyme Inhibition
Studies have indicated that this compound can inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation of cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including 2-amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid, against clinical isolates of bacteria. The results highlighted its effectiveness in inhibiting growth and suggested potential therapeutic applications in treating bacterial infections.
- Cytotoxicity Against Cancer Cells : Another research project focused on the cytotoxic effects of this compound on glioblastoma cell lines. The findings revealed that it significantly reduced cell viability and induced apoptosis, suggesting its potential as a lead compound in cancer therapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid?
- Methodological Answer : Multi-step synthesis typically involves sequential functionalization of pyridine derivatives. For example:
- Step 1 : Introduce the methoxycarbonyl group via nucleophilic substitution using methyl chloroformate under basic conditions (e.g., NaHCO₃ in THF).
- Step 2 : Install the amino group via catalytic hydrogenation of a nitro precursor or direct amination with ammonia/urea.
- Step 3 : Hydrolyze the ester to the carboxylic acid using aqueous HCl or NaOH.
Characterization via ¹H/¹³C NMR and mass spectrometry is critical to confirm regiochemistry and purity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR to identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, carboxylic acid proton at δ ~12 ppm). ¹³C NMR confirms carbonyl (C=O) and methoxycarbonyl groups.
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., molecular ion [M+H]⁺).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2500–3300 cm⁻¹ (carboxylic acid O-H stretch).
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
Q. How to confirm the purity of synthesized 2-amino-6-(methoxycarbonyl)pyridine-3-carboxylic acid?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm); purity ≥95% is indicated by a single peak.
- Melting Point : Compare experimental values with literature data (e.g., deviations <2°C suggest impurities).
- TLC : Monitor reactions using silica plates and a polar solvent system (e.g., EtOAc/hexane) to detect byproducts .
Advanced Research Questions
Q. How can competing side reactions during synthesis be minimized?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amino group during esterification, preventing unwanted acylation. Deprotect with TFA post-reaction.
- Temperature Control : Maintain reflux conditions (e.g., ethanol/water at 80°C) to favor desired substitution over elimination.
- Catalysis : Employ Pd(OAc)₂ for regioselective coupling of methoxycarbonyl groups .
Q. What strategies improve the yield of methoxycarbonyl introduction?
- Methodological Answer :
- Coupling Agents : Use DCC/DMAP in anhydrous DMF to activate carboxylic acid intermediates for ester formation.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventional).
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of pyridine derivatives .
Q. How to resolve discrepancies in crystallographic vs. computational structural data?
- Methodological Answer :
- X-ray Crystallography : Resolve tautomeric forms (e.g., enamine vs. imine) and hydrogen-bonding networks.
- DFT Modeling : Adjust for solvent effects (e.g., PCM model for aqueous environments) and compare with experimental bond lengths/angles.
- Dynamic NMR : Identify tautomeric equilibria at variable temperatures (e.g., -40°C to 25°C) .
Q. What are the implications of tautomerism in structural analysis?
- Methodological Answer :
- Variable-Temperature NMR : Detect shifts in proton environments caused by tautomeric equilibria.
- pH Studies : Acidic conditions stabilize the carboxylic acid form, while basic media may favor deprotonated species.
- Crystallographic Data : Compare unit cell parameters with related pyridine-carboxylic acids (e.g., 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid) .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified methoxycarbonyl (e.g., ethoxy, tert-butyl ester) or amino groups (e.g., alkylation, acetylation).
- Computational Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinase inhibitors).
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to correlate structural changes with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
